2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-
Description
The compound "2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-" is a derivative of the 2H-pyran-2-one family, which is characterized by a six-membered oxygen-containing heterocycle. The 2H-pyran-2-one derivatives are of significant interest due to their presence in various natural products and their utility in synthetic organic chemistry as intermediates for the synthesis of complex molecules .
Synthesis Analysis
The synthesis of 2H-pyran-2-one derivatives can be achieved through various methods. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran undergoes addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones . Another approach involves the treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds under acidic or basic conditions to yield 2H-pyran-2-ones . Additionally, the synthesis of complex pyran derivatives can be accomplished through one-pot reactions involving multiple starting materials, as demonstrated in the preparation of methyl (3-benzoylamino-5-methoxycarbonyl-2-oxo-2H-pyran-6-yl)-acetate .
Molecular Structure Analysis
The molecular structure of 2H-pyran-2-one derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, reveals the presence of intramolecular hydrogen bonding and the dihedral angles between the rings . Similarly, the molecular and crystal structure of trans and cis isomers of 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran has been determined, showing a distorted envelope conformation of the heterocyclic ring .
Chemical Reactions Analysis
2H-pyran-2-one derivatives participate in various chemical reactions. For instance, the reaction of 6-methoxynaphthol[1,8-bc]pyran-3-one with dimethylformamide dimethyl acetal yields a 2-dimethylaminomethylidene derivative, which can further react with amines or chromenium perchlorate to form new compounds with potential chemosensor and photochromic properties . Additionally, heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol can result in the formation of a novel photomerocyanine, indicating the photochemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-pyran-2-one derivatives are influenced by their molecular structure. For example, the conformation of t-butyl 2-methoxy-5, 6-dihydro-2H-pyran-6-carboxylates has been studied using NMR spectroscopy, revealing information about the conformational equilibrium and the influence of substituents on the pyran ring . The crystal packing and intermolecular interactions, such as hydrogen bonding, also play a crucial role in determining the physical properties of these compounds .
properties
IUPAC Name |
4-methoxy-6-(2-phenylethyl)pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXOWIKMOIVICB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185453 | |
Record name | 7,8-Dihydro-5,6-dehydrokawain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)- | |
CAS RN |
3155-51-9 | |
Record name | 5,6-Didehydro-7,8-dihydrokawain | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3155-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-5,6-dehydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dihydro-5,6-dehydrokawain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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